5'-Hydroxy Thalidomide

Description

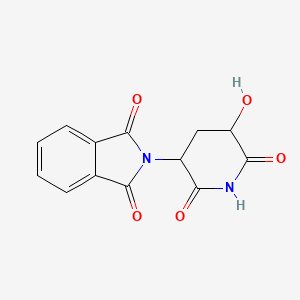

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222991-42-6 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5'-Hydroxy Thalidomide: Metabolic Divergence and Pharmacological Nuance

[1][2][3][4][5]

Executive Summary

The discovery of 5'-hydroxythalidomide (5'-OH-Thal) represents a pivotal chapter in the forensic pharmacokinetics of thalidomide. While the parent drug’s teratogenicity led to one of the greatest medical tragedies of the 20th century, the subsequent hunt for the "toxic metabolite" revealed a complex metabolic bifurcation. 5'-Hydroxythalidomide, resulting from oxidation on the glutarimide ring, stands in contrast to 5-hydroxythalidomide (phthalimide oxidation).

This guide dissects the discovery, chemical synthesis, and biological profile of 5'-hydroxythalidomide.[1] It clarifies the critical distinction between the 5-OH and 5'-OH metabolites—a frequent point of confusion in literature—and evaluates the hypothesis that 5'-hydroxylation represents a species-specific detoxification pathway in rodents, distinguishing them from thalidomide-sensitive primates and rabbits.

Chemical Identity & Structural Characterization[6][7]

The Nomenclature Distinction

Precision in nomenclature is non-negotiable in thalidomide research. The molecule comprises two distinct rings: the phthalimide ring and the glutarimide ring.[2][3]

-

5-Hydroxythalidomide (5-OH): Hydroxylation occurs on the phthalimide ring.[4][5][6] Recent structural biology identifies this metabolite (and its downstream products) as a potent degrader of SALL4, a transcription factor linked to limb teratogenicity.

-

5'-Hydroxythalidomide (5'-OH): Hydroxylation occurs on the C5' position of the glutarimide ring. This introduces a second chiral center, creating diastereomers.[5][2][3]

| Feature | 5'-Hydroxythalidomide | 5-Hydroxythalidomide |

| Target Ring | Glutarimide (Right side) | Phthalimide (Left side) |

| Chirality | Two centers (C3', C5'); Diastereomers (cis/trans) | One center (C3'); Enantiomers (R/S) |

| Major Species | Rodents (Rat/Mouse) | Primates, Humans, Rabbits |

| Primary Enzyme | CYP2C6, CYP2C11 (Rat); CYP2C19 (Human) | CYP2C19, CYP3A4 (Human) |

| Biological Role | Generally considered clearance/inactive (debated) | Bioactivation/Teratogenicity (SALL4 glue) |

Stereochemical Complexity

Thalidomide itself racemizes rapidly at physiological pH due to the acidic proton at C3'. However, 5'-hydroxylation at C5' creates a more stable configuration relative to the glutarimide ring. The metabolite exists as cis-5'-OH and trans-5'-OH diastereomers.

Discovery and Metabolic History

The Species Paradox

In the 1960s, researchers were baffled by the fact that rats and mice were largely resistant to thalidomide-induced teratogenicity, while rabbits and humans were highly susceptible. This discrepancy drove the search for metabolic differences.

-

The Rodent Pathway: Studies utilizing liver microsomes revealed that rats predominantly metabolize thalidomide via CYP2C6 and CYP2C11 to form 5'-hydroxythalidomide . This pathway was hypothesized to be a "detoxification" or clearance route, preventing the accumulation of the parent drug or the formation of more toxic phthalimide-ring oxides.

-

The Primate/Rabbit Pathway: Humans and rabbits, while still producing some 5'-OH, show significant formation of 5-hydroxythalidomide (phthalimide ring) and its downstream hydrolysis products.[6]

Identification of CYP Isozymes

Work by Chowdhury et al.[4] and Yamamoto et al. utilized recombinant P450s to map these pathways.

-

CYP2C19 is the primary human catalyst for both 5- and 5'-hydroxylation.[5]

-

CYP3A4 contributes primarily to 5-hydroxylation (phthalimide).

-

Polymorphism: The dependence on CYP2C19 implies that pharmacogenetic variations (Poor Metabolizers vs. Extensive Metabolizers) significantly alter the ratio of 5-OH to 5'-OH in patients.

Visualization: Metabolic Bifurcation

The following diagram illustrates the divergent metabolic fates of thalidomide.

Caption: Divergent metabolic pathways of thalidomide. 5'-hydroxylation (green) predominates in resistant species (rats), while 5-hydroxylation (red) is linked to bioactivation in sensitive species.

Synthesis of 5'-Hydroxythalidomide[3][4][5][10][12][13]

Synthesizing 5'-hydroxythalidomide is synthetically challenging due to the lability of the glutarimide ring. Direct oxidation of thalidomide often yields complex mixtures. A de novo synthesis approach is required to ensure regioselectivity and stereochemical control.

Synthetic Strategy (Luzzio et al. Approach)

The most robust method involves constructing the glutarimide ring already functionalized with the hydroxyl group, rather than oxidizing the intact drug.

Protocol Summary:

-

Starting Material: Use glutamic acid derivatives (e.g., N-phthaloyl-glutamic anhydride).

-

Cyclization: Reaction with an ammonia source or substituted amine under controlled conditions to close the glutarimide ring.

-

Hydroxylation Introduction: This is often achieved by using 3-hydroxyglutamic acid (or a protected derivative) as the starting scaffold. Alternatively, a radical bromination at the C5' position of a protected glutarimide intermediate followed by hydrolysis can be employed, though this risks ring opening.

-

Isomer Separation: The resulting cis and trans diastereomers are separated via chiral HPLC or fractional crystallization.

Pharmacological Profile: The "Inactive" Myth?

While 5'-OH is often labeled as "inactive" to contrast it with the teratogenic 5-OH, this is a simplification.

-

Anti-Angiogenic Activity:

-

Early studies (e.g., Bauer et al.) utilizing the Rat Aortic Ring (RAR) assay suggested that 5'-hydroxythalidomide retained significant anti-angiogenic activity, potentially inhibiting microvessel outgrowth.

-

However, subsequent HUVEC tube formation assays (human cells) often show reduced or negligible activity compared to the parent drug or immunomodulatory analogs (IMiDs).

-

Interpretation: The discrepancy may be due to the assay type (organ culture vs. cell culture) or species origin of the tissue (rat vs. human).

-

-

Cereblon (CRBN) Binding:

-

Thalidomide binds CRBN via the glutarimide ring.

-

Structural Logic: Hydroxylation at C5' of the glutarimide ring directly alters the pharmacophore responsible for inserting into the tri-tryptophan pocket of CRBN.

-

Impact: Most structural data suggests that bulky substitutions or polarity changes (like an -OH) on the glutarimide ring decrease affinity for CRBN compared to the unsubstituted ring. This supports the "deactivation" hypothesis regarding teratogenicity (which requires high-affinity CRBN binding and neosubstrate recruitment).

-

Experimental Protocols

Protocol A: Microsomal Stability & Metabolite Identification

Purpose: To distinguish 5'-OH from 5-OH in vitro using liver microsomes.

Materials:

-

Liver Microsomes (Human, Rat, Rabbit) at 20 mg/mL protein.

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound: Thalidomide (10 µM final).

-

LC-MS/MS system (e.g., Triple Quadrupole).

Workflow:

-

Pre-incubation: Mix 40 µL microsomes (0.5 mg/mL final) with 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add 10 µL of NADPH regenerating system.

-

Reaction: Add 1 µL of Thalidomide stock (in DMSO). Incubate at 37°C with shaking.

-

Timepoints: At 0, 15, 30, and 60 min, remove 50 µL aliquots.

-

Termination: Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4000g for 20 min at 4°C. Inject supernatant into LC-MS.

Data Analysis (LC-MS Transitions):

-

Thalidomide: m/z 259 → 84 (positive mode).

-

Hydroxy-Thalidomides (Both 5-OH and 5'-OH): m/z 275 → 257 (water loss) or 275 → 84.

-

Differentiation: 5'-OH and 5-OH must be separated chromatographically.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Gradient: 5% to 40% ACN in 0.1% Formic Acid over 10 mins.

-

Elution Order: Typically, 5'-OH (more polar glutarimide mod) elutes before 5-OH (phthalimide mod), though this depends on specific column chemistry.

-

Protocol B: Visualization of Experimental Workflow

Caption: Step-by-step workflow for the isolation and identification of thalidomide hydroxylated metabolites.

References

-

Chowdhury, G., et al. (2014). Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide. Chemical Research in Toxicology. Link

-

Ando, Y., et al. (2002).[7] Thalidomide metabolism by the CYP2C subfamily. Clinical Cancer Research. Link

-

Bauer, K.S., et al. (1998). 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis.[5][1][2][3][6] Clinical Cancer Research. Link

-

Nishimura, K., et al. (2013). Species-specific differences in thalidomide metabolism. Journal of Toxicological Sciences. Link

-

Fischer, E.S., et al. (2014).[4] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Luzzio, F.A., et al. (2003). Synthesis of Racemic cis-5-Hydroxy-3-phthalimidoglutarimide. Journal of Organic Chemistry. Link

Sources

- 1. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 2. scholar.usuhs.edu [scholar.usuhs.edu]

- 3. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]

An In-Depth Technical Guide to the Biological Activity of 5'-Hydroxy Thalidomide

Foreword: Unraveling the Complexities of a Notorious Metabolite

Thalidomide, a drug with a dark past and a remarkable renaissance in therapeutics, continues to be a subject of intense scientific scrutiny. Its biological activities, both beneficial and devastating, are intricately linked to its metabolism. This guide provides a deep dive into the biological profile of one of its key metabolites: 5'-Hydroxy Thalidomide. Formed through the hydroxylation of the phthalimide ring of the parent compound, 5'-Hydroxy Thalidomide is not merely a byproduct but an active molecule with its own distinct biological and mechanistic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolite, moving beyond surface-level descriptions to explore the causal relationships that govern its activity.

Section 1: Genesis and Metabolic Fate of 5'-Hydroxy Thalidomide

The biotransformation of thalidomide is a critical determinant of its pharmacological and toxicological effects. 5'-Hydroxy Thalidomide is a primary oxidative metabolite, generated through the action of the cytochrome P450 (CYP) enzyme system in the liver.

The Enzymatic Machinery: Cytochrome P450 Isoforms

The formation of 5'-Hydroxy Thalidomide is primarily catalyzed by specific CYP isoforms. While thalidomide itself is a poor substrate for many CYP enzymes, CYP2C19 has been identified as a major contributor to its 5-hydroxylation[1][2]. Other isoforms, including CYP3A4 and CYP3A5, also contribute to the formation of 5-Hydroxy Thalidomide and its subsequent dihydroxy metabolites[3]. The involvement of multiple CYP enzymes highlights the complexity of thalidomide metabolism and the potential for inter-individual variability in metabolite profiles due to genetic polymorphisms in these enzymes.

Metabolic Pathway Overview

The metabolic journey of thalidomide to 5'-Hydroxy Thalidomide is a critical activation step for some of its biological activities. The hydroxylation occurs on the phthalimide ring, a modification that significantly influences the molecule's interaction with its primary target, Cereblon (CRBN).

Figure 1: Simplified metabolic pathway of Thalidomide to 5'-Hydroxy Thalidomide.

Section 2: The Core Mechanism of Action: Modulation of the Cereblon E3 Ubiquitin Ligase Complex

The pleiotropic effects of thalidomide and its metabolites, including 5'-Hydroxy Thalidomide, are primarily mediated through their interaction with Cereblon (CRBN). CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, which is responsible for tagging proteins for proteasomal degradation.

Binding to Cereblon: The Molecular Glue Effect

5'-Hydroxy Thalidomide, like its parent compound, acts as a "molecular glue," binding to a hydrophobic pocket in the thalidomide-binding domain of CRBN[4][5][6]. This binding event does not inhibit the E3 ligase but rather alters its substrate specificity, inducing the recruitment of proteins that are not normally targeted by the CRL4CRBN complex. While a precise binding affinity (Kd) for 5'-Hydroxy Thalidomide has not been definitively reported in the literature, studies on thalidomide provide a valuable proxy. The Kd of thalidomide for CRBN has been measured in the low micromolar to nanomolar range, depending on the assay used[7][8][9][10]. It is hypothesized that the hydroxyl group of 5'-Hydroxy Thalidomide may form additional hydrogen bonds within the binding pocket, potentially influencing its affinity and the stability of the ternary complex.

Neosubstrate Degradation: The Key to Biological Activity

The binding of 5'-Hydroxy Thalidomide to CRBN creates a new protein interaction surface, leading to the recruitment and subsequent ubiquitination and degradation of specific "neosubstrates." One of the most critical neosubstrates identified in the context of thalidomide's teratogenicity is the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF)[11]. The degradation of PLZF is directly implicated in the developmental abnormalities, particularly limb defects, associated with thalidomide exposure[4][11].

Figure 2: Mechanism of 5'-Hydroxy Thalidomide-induced degradation of PLZF.

Section 3: Diverse Biological Activities of 5'-Hydroxy Thalidomide

The modulation of the CRL4CRBN E3 ligase complex by 5'-Hydroxy Thalidomide gives rise to a spectrum of biological activities, ranging from its infamous teratogenic effects to potentially therapeutic properties.

Teratogenicity: A Consequence of Neosubstrate Degradation

The link between 5'-Hydroxy Thalidomide and teratogenicity is well-established. By inducing the degradation of PLZF, a key regulator of limb development, 5'-Hydroxy Thalidomide disrupts normal embryonic processes, leading to the characteristic birth defects associated with thalidomide[11]. This underscores the critical importance of understanding the metabolic profile of thalidomide analogs in drug development to mitigate such devastating off-target effects.

Anti-Angiogenic Properties: A Potential Therapeutic Avenue

5'-Hydroxy Thalidomide has demonstrated moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay[7]. Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The anti-angiogenic effects of thalidomide and its metabolites are thought to contribute to their efficacy in treating certain cancers, such as multiple myeloma[12]. However, the lack of activity of 5'-Hydroxy Thalidomide in a human saphenous vein model suggests potential species-specific differences in its anti-angiogenic mechanism[7]. The precise molecular targets responsible for this anti-angiogenic effect, and whether it is solely CRBN-dependent, require further investigation.

Table 1: Summary of Anti-Angiogenic Activity Data

| Compound | Assay | Result | Quantitative Data |

| 5'-Hydroxy Thalidomide | Rat Aortic Ring Assay | Moderate inhibition of microvessel outgrowth | IC50 not reported; effective at high concentrations[7] |

| 5'-Hydroxy Thalidomide | Human Saphenous Vein Model | No significant activity | - |

Immunomodulatory Effects: Inhibition of TNF-α

Thalidomide is known to possess potent immunomodulatory properties, most notably the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production[13][14]. TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory and autoimmune diseases. While direct quantitative data for 5'-Hydroxy Thalidomide's effect on TNF-α is scarce, it is plausible that it contributes to the overall TNF-α inhibitory profile of thalidomide. The inhibition of TNF-α by thalidomide has been shown to occur at the level of mRNA stability[14].

Table 2: TNF-α Inhibition Data (Thalidomide)

| Compound | System | IC50 |

| Thalidomide | LPS-stimulated human monocytes | ~1 µg/mL |

Note: This data is for the parent compound, thalidomide, and serves as an indicator of the potential activity of its metabolites.

Section 4: Therapeutic Implications and Future Directions

The biological activities of 5'-Hydroxy Thalidomide have significant implications for both the therapeutic use of thalidomide and the development of novel immunomodulatory drugs (IMiDs) and PROteolysis TArgeting Chimeras (PROTACs).

Relevance to Multiple Myeloma

Thalidomide is an established treatment for multiple myeloma, a cancer of plasma cells[15]. Its efficacy is attributed to a combination of anti-angiogenic, immunomodulatory, and direct anti-myeloma effects[16]. The contribution of 5'-Hydroxy Thalidomide to the overall anti-myeloma activity of the parent drug is an area of active research. Understanding how this metabolite influences the tumor microenvironment and myeloma cell survival is crucial for optimizing thalidomide-based therapies.

Guiding the Development of Safer and More Potent Drugs

The discovery of CRBN as the primary target of thalidomide and its metabolites has revolutionized the field of targeted protein degradation. By understanding the structure-activity relationships of molecules like 5'-Hydroxy Thalidomide, medicinal chemists can design novel CRBN modulators with improved potency and selectivity, and importantly, without the devastating teratogenic effects. The hydroxyl group on the phthalimide ring of 5'-Hydroxy Thalidomide serves as a key structural feature that can be exploited in the design of new chemical entities.

Section 5: Experimental Protocols for Assessing Biological Activity

To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 5'-Hydroxy Thalidomide.

Rat Aortic Ring Assay for Anti-Angiogenesis

This ex vivo assay provides a physiologically relevant model to assess the effect of compounds on the formation of new blood vessels.

Protocol:

-

Aorta Explantation: Humanely euthanize a Sprague-Dawley rat (6-8 weeks old) and dissect the thoracic aorta under sterile conditions[17].

-

Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and cut it into 1 mm thick rings[17].

-

Embedding: Place a 50 µL layer of growth factor-reduced Matrigel in each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring in the center of each well and overlay with another 50 µL of Matrigel.

-

Treatment: Once the Matrigel has solidified, add 1 mL of endothelial cell growth medium (EGM-2) supplemented with or without various concentrations of 5'-Hydroxy Thalidomide.

-

Incubation and Observation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days. Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Quantification: At the end of the experiment, fix and stain the wells (e.g., with Calcein AM) and quantify the area of microvessel outgrowth using image analysis software.

Figure 3: Workflow for the Rat Aortic Ring Assay.

In Vitro Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This high-throughput assay allows for the quantitative measurement of the binding affinity of compounds to CRBN.

Protocol:

-

Reagents:

-

Recombinant human His-tagged CRBN protein.

-

Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

-

A fluorescently labeled thalidomide analog (e.g., BODIPY-FL thalidomide) as a tracer (acceptor fluorophore)[10].

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

-

Assay Setup: In a 384-well plate, add the assay buffer, His-CRBN, and Tb-anti-His antibody.

-

Compound Addition: Add serial dilutions of 5'-Hydroxy Thalidomide or a control compound.

-

Tracer Addition: Add the fluorescently labeled thalidomide tracer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC50 value, from which the binding affinity (Kd) can be derived.

Figure 4: Workflow for the TR-FRET based Cereblon Binding Assay.

Section 6: Synthesis of 5'-Hydroxy Thalidomide

The chemical synthesis of 5'-Hydroxy Thalidomide is a multi-step process that requires careful control of reaction conditions to achieve the desired product. While several methods for thalidomide synthesis have been published, a detailed, readily available protocol for 5'-Hydroxy Thalidomide is less common. The following is a generalized approach based on known chemical transformations.

A Potential Synthetic Route:

A plausible synthetic strategy would involve the protection of the hydroxyl group of a suitable starting material, such as 4-hydroxyphthalic anhydride, followed by reaction with glutamine or a derivative to form the glutarimide ring, and subsequent deprotection to yield 5'-Hydroxy Thalidomide.

Disclaimer: This is a generalized synthetic scheme and requires optimization and validation in a laboratory setting. Researchers should consult specialized organic synthesis literature for detailed experimental procedures.

Section 7: Adverse Effects and Toxicological Profile

The most significant and well-documented adverse effect of 5'-Hydroxy Thalidomide is its teratogenicity[11]. However, as a metabolite of thalidomide, it is likely to contribute to the broader spectrum of adverse effects observed with the parent drug. These can include:

-

Peripheral neuropathy: A common and often dose-limiting side effect of thalidomide, characterized by numbness, tingling, and pain in the hands and feet.

-

Drowsiness and fatigue: Thalidomide has sedative properties.

-

Constipation: A frequent gastrointestinal side effect.

-

Increased risk of thromboembolism: Particularly when used in combination with other agents.

It is crucial to note that attributing specific adverse effects solely to 5'-Hydroxy Thalidomide is challenging due to the complex interplay of thalidomide and its various metabolites in vivo.

Conclusion: A Metabolite of Critical Importance

5'-Hydroxy Thalidomide is a pivotal player in the complex pharmacology of thalidomide. Its ability to act as a molecular glue for the CRL4CRBN E3 ligase complex, leading to the degradation of neosubstrates like PLZF, is central to its profound biological effects. While its role in teratogenicity is a stark reminder of the potential dangers of drug metabolism, its anti-angiogenic and potential immunomodulatory properties highlight its relevance to the therapeutic applications of thalidomide. Further research is warranted to fully elucidate the quantitative aspects of its biological activities and to delineate its specific contribution to the overall clinical profile of thalidomide. A deeper understanding of this metabolite will undoubtedly pave the way for the design of safer and more effective therapies that harness the power of targeted protein degradation.

References

- D'Amato, R. J., et al. (2002). 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. Anti-cancer drugs, 13(2), 191–195.

- Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(5), 2207–2215.

-

Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

- Singhal, S., et al. (1999). Antitumor activity of thalidomide in refractory multiple myeloma. The New England journal of medicine, 341(21), 1565–1571.

-

Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

- Chowdhury, G., et al. (2014). Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analog of thalidomide. Chemical research in toxicology, 27(1), 147–156.

- Mori, T., et al. (2020). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO journal, 39(4), e105375.

- Teubert, U., et al. (1998). 5'-Substituted thalidomide analogs as modulators of TNF-alpha. Archiv der Pharmazie, 331(1), 7–12.

- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society reviews, 51(14), 5969–5988.

- Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(5), 2207–2215.

- Zhang, T., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. ACS omega, 5(30), 18897–18905.

- Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1294.

- Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1294.

- Wiek, C., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of medicinal chemistry, 62(21), 9876–9887.

-

Wikipedia. (2024). Thalidomide. Retrieved from [Link]

- Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British journal of cancer, 87(10), 1166–1172.

- Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1294.

- Bandieri, E., & Savini, E. B. (2023). One step synthesis of thalidomide. ChemSpider Synthetic Pages, 964.

- van den Blink, B., et al. (2001). Thalidomide reduces tumour necrosis factor alpha and interleukin 12 production in patients with chronic active Crohn's disease. Gut, 48(3), 335–339.

- Petropoulou, A. D., et al. (2008). In vitro study of the hypercoagulable state in multiple myeloma patients treated or not with thalidomide. Thrombosis research, 121(4), 493–497.

- Chowdhury, G., et al. (2014). Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide. Chemical research in toxicology, 27(1), 147–156.

- Peethambaran, A. S., et al. (2023). An Unusual Adverse Drug Reaction to Thalidomide: A Case Report. Current drug safety.

- Liu, Y., et al. (2021). Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane. Frontiers in pharmacology, 12, 706497.

- Wnendt, S., et al. (1996). Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality, 8(5), 390–396.

- Morgan, G. (2014). From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma. Translational cancer research, 3(1), 10.3978/j.issn.2218-676X.2014.02.01.

- Yamazaki, H., et al. (2012). Thalidomide 5-hydroxylation activity catalyzed by purified human P450s as a function of substrate concentration.

-

Drugs.com. (2023). Thalidomide Side Effects: Common, Severe, Long Term. Retrieved from [Link]

- Davies, F. E., et al. (2001). Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma. Blood, 98(1), 210–216.

- Reddy, M. S., & Reddy, M. R. (2005). Process for the synthesis of thalidomide.

- Uddin, M. J., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules (Basel, Switzerland), 26(16), 4983.

- Teo, S. K., et al. (2001). Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients.

- Li, W., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues.

- Guengerich, F. P. (2023). Metabolic reactions and toxication of thalidomide and metabolites.

- Barlogie, B., et al. (2008).

- Parman, T., et al. (1999). Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals.

- Moreira, A. L., et al. (1993). Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation. The Journal of experimental medicine, 177(6), 1675–1680.

- Matthews, S. J., & McCoy, C. (2013). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development.

-

clinpgx.com. (n.d.). thalidomide. Retrieved from [Link]

- Islam, M. S. (2017). A Novel and Efficient Synthesis of Thalidomide. International Journal of Scientific & Engineering Research, 8(2).

- Reddy, M. S., & Reddy, M. R. (2009). Processes for the preparation of thalidomide.

Sources

- 1. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]

- 3. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 13. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor activity of thalidomide in refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 5'-Hydroxy Thalidomide: A Key Metabolite

Foreword

The story of thalidomide is one of the most compelling and cautionary tales in modern pharmacology. Initially introduced as a seemingly safe sedative, its devastating teratogenic effects led to a global tragedy and a revolution in drug safety regulations.[1][2] Yet, thalidomide has been repurposed and continues to be a valuable therapeutic for conditions like multiple myeloma and leprosy complications.[2] This remarkable duality is driven by a complex mechanism of action, deeply intertwined with its metabolism. This guide moves beyond the parent compound to deliver a focused, technical exploration of one of its primary metabolites: 5'-Hydroxy Thalidomide . For researchers in drug development and metabolism, understanding the distinct pharmacological profile of this metabolite is crucial for contextualizing the activity of the parent drug and exploring new therapeutic avenues.

The Metabolic Fate of Thalidomide

Thalidomide itself undergoes limited metabolism by cytochrome P450 (CYP450) enzymes, but two principal hydroxylated metabolites are consistently identified in humans.[3] It is essential to distinguish between them, as their biological activities differ significantly:

-

5-Hydroxy Thalidomide : Formed by the enzymatic hydroxylation of the phthalimide ring .[3] This metabolite is a key player in the CRBN-mediated teratogenic effects of thalidomide.[4]

-

5'-Hydroxy Thalidomide : Formed by the hydroxylation of the glutarimide ring .[3] This is the subject of our guide, and as we will explore, its pharmacological profile is distinct from both the parent drug and its 5-hydroxy isomer.

Physicochemical Properties of Thalidomide Metabolites

A clear understanding of the physical and chemical properties of these compounds is the foundation of all subsequent experimental work, from analytical method development to the design of cell-based assays.

| Property | Thalidomide (Parent) | 5-Hydroxy Thalidomide | 5'-Hydroxy Thalidomide |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[5] | 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione[6] | 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione[4] |

| Molecular Formula | C₁₃H₁₀N₂O₄[5] | C₁₃H₁₀N₂O₅[3][6] | C₁₃H₁₀N₂O₅[4] |

| Molecular Weight | 258.23 g/mol [7] | 274.23 g/mol [3][6] | 274.23 g/mol [4] |

| CAS Number | 50-35-1 | 64567-60-8[3][6] | 203450-07-1[4] |

| Site of Hydroxylation | N/A | Phthalimide Ring | Glutarimide Ring |

Metabolic Pathway Visualization

The enzymatic conversion of thalidomide is a critical activation step that diversifies its biological effects. The diagram below illustrates the formation of 5'-Hydroxy Thalidomide and its isomeric metabolite, 5-Hydroxy Thalidomide, from the parent compound, a process primarily mediated by CYP450 enzymes.

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 203450-07-1 CAS MSDS (5'-HYDROXY THALIDOMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]

5'-Hydroxy Thalidomide: Metabolic Activation and Anti-Angiogenic Mechanisms

The following technical guide details the role of 5'-Hydroxy Thalidomide in angiogenesis. It is structured to provide actionable insights for researchers, distinguishing this specific metabolite from the parent compound and its phthalimide-hydroxylated analogs.[1]

Technical Guide for Drug Development & Vascular Biology [1]

Executive Summary & Chemical Identity

Thalidomide (α-N-phthalimidoglutarimide) is a prodrug that requires metabolic activation to exert its full anti-angiogenic effects in certain species-specific models.[1] While the parent compound binds Cereblon (CRBN) to induce teratogenicity and immunomodulation, its anti-angiogenic potency is significantly linked to its metabolites.

5'-Hydroxy Thalidomide (5'-OH-Thalidomide) is formed via the hydroxylation of the glutarimide ring .[1][2] This distinction is critical:

-

5-Hydroxy Thalidomide: Hydroxylation on the phthalimide ring (often linked to neurotoxicity/teratogenicity).[1][2]

-

5'-Hydroxy Thalidomide: Hydroxylation on the glutarimide ring (linked to specific anti-angiogenic activity in resistant models).[1][2]

This guide focuses on the 5'-OH metabolite , its synthesis via hepatic microsomes, and its validated activity in the Rat Aortic Ring (RAR) assay—a system where the parent drug is inactive without metabolic activation.

Chemical Structure & Properties

| Feature | Specification |

| IUPAC Name | 2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Modification Site | Glutarimide Ring (C5' position) |

| Chirality | The C5' hydroxylation introduces a second chiral center, creating diastereomers.[1][2] |

| Solubility | Higher polarity than parent Thalidomide; increased water solubility.[1] |

Mechanism of Action: The Metabolic "Switch"

The anti-angiogenic activity of thalidomide is species-dependent.[1][3] In humans and rabbits, thalidomide is teratogenic and anti-angiogenic.[4] In rodents (rats/mice), thalidomide is historically considered non-teratogenic and weakly anti-angiogenic in vivo.

The "Rat Resistance" Paradox: Rodent Cereblon (CRBN) contains an isoleucine (Ile391) residue that sterically hinders thalidomide binding, whereas human CRBN contains valine (Val387). However, 5'-Hydroxy Thalidomide bypasses this inactivity in angiogenesis assays.[1]

The Microsomal Activation Pathway

Experimental evidence (Ng et al., Cancer Res) demonstrates that thalidomide is inactive in the Rat Aortic Ring assay unless co-incubated with human or rabbit liver microsomes (containing CYP2C19 and CYP1A2). The resulting metabolite, 5'-OH-thalidomide , directly inhibits microvessel sprouting.[1]

Mechanism Workflow

-

Prodrug Entry: Thalidomide enters the hepatic system.[1]

-

CYP450 Hydroxylation: CYP enzymes hydroxylate the glutarimide ring at the C5' position.[1]

-

Target Interaction: The 5'-OH metabolite binds to the angiogenic machinery (potentially modifying CRBN affinity or acting via a CRBN-independent pathway in rodents) to suppress VEGF-induced endothelial sprouting.[1]

Visualization: Metabolic Activation Pathway

Caption: Divergent metabolic pathways of Thalidomide.[1][2][5][6][7][8] The 5'-OH metabolite (Green) specifically drives angiogenesis inhibition in the Rat Aortic Ring (RAR) model.[1]

Experimental Protocol: Assessing 5'-OH Activity

System: Rat Aortic Ring (RAR) Assay with Microsomal Activation. Objective: To validate the anti-angiogenic potency of 5'-OH-thalidomide compared to the parent compound.

A. Reagent Preparation[1][3]

-

Microsomes: Isolate liver microsomes from phenobarbital-treated rabbits or humans (to induce CYP activity).[1] Store at -80°C.

-

NADPH Generating System: Prepare a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase (essential cofactor for CYP activity).[1]

-

5'-OH Standard: Synthesize or purchase 5'-Hydroxy Thalidomide (racemic) as a positive control.[1]

B. Step-by-Step Workflow

This protocol ensures the in situ generation of the metabolite or direct testing of the synthesized compound.[1]

-

Tissue Harvesting:

-

Embedding:

-

Place rings in 48-well plates coated with Matrigel (reduced growth factor basement membrane matrix).[1]

-

Overlay with additional Matrigel to seal the ring.

-

-

Treatment Groups:

-

Incubation & Quantification:

-

Incubate at 37°C, 5% CO2 for 5–7 days.

-

Quantification: Count microvessel sprouts branching from the aortic ring using phase-contrast microscopy.

-

Validation Criterion: The "Parent Only" group should show minimal inhibition. The "Metabolite Only" and "Activation Group" should show statistically significant inhibition (>50%).[1]

-

Visualization: Experimental Logic Flow

Caption: Experimental workflow verifying that 5'-OH Thalidomide (T2) or metabolic activation (T3) is required for angiogenesis inhibition in rat tissue.

Quantitative Data Summary

The following table summarizes the comparative biological activity of thalidomide and its hydroxylated metabolites in the Rat Aortic Ring assay, based on pivotal data from Ng et al. and Bauer et al..[1][3]

| Compound | Ring Modification | Concentration (µM) | Angiogenesis Inhibition (%) | Status |

| Thalidomide | None | 100 | < 10% (Insignificant) | Inactive (in Rat) |

| 5-OH Thalidomide | Phthalimide | 100 | < 10% | Inactive |

| 5'-OH Thalidomide | Glutarimide | 100 | ~60-70% | Active |

| Thalidomide + Microsomes | (Metabolic Mixture) | 100 | ~50-60% | Active |

Key Insight: The lack of activity of 5-OH (phthalimide) confirms that the anti-angiogenic pharmacophore in this assay requires the specific polarity or conformational change introduced by the 5'-hydroxyl group on the glutarimide ring .

References

-

Ng, S. S., et al. (2002). "5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis."[1] Clinical Cancer Research.

-

Source:[1]

-

-

Bauer, K. S., et al. (1998). "Inhibition of angiogenesis by thalidomide requires metabolic activation, which is species-dependent."[1][3][4] Biochemical Pharmacology.

-

Source:[1]

-

-

Luzzio, F. A., et al. (2005). "Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide.[1] A metabolite of thalidomide isolated from human plasma." Journal of Organic Chemistry.

-

Source:[1]

-

-

Therapontos, C., et al. (2009). "Thalidomide induces limb defects by preventing angiogenic outgrowth during early limb formation."[1] Proceedings of the National Academy of Sciences.

-

Source:[1]

-

-

Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity."[8] Science.

-

Source:[1]

-

Sources

- 1. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 4. Inhibition of angiogenesis by thalidomide requires metabolic activation, which is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal | Springer Nature Link [link.springer.com]

- 8. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Interaction Between 5'-Hydroxy Thalidomide and Cereblon (CRBN)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of thalidomide and its analogs has catalyzed a paradigm shift in drug discovery, moving beyond simple inhibition to harnessing the cell's own protein disposal machinery for therapeutic benefit. The identification of Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), as the direct target of these molecules was a watershed moment.[1][2] These compounds, now known as "molecular glues," function by remodeling the substrate-binding surface of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by the ligase, termed "neosubstrates."[3][4]

This guide focuses on a critical, yet distinct, actor in this family: 5'-Hydroxy Thalidomide. As a primary metabolite of thalidomide produced by cytochrome P450 enzymes, its unique interaction profile with CRBN provides profound insights into the structural determinants of neosubstrate specificity.[5][6] Unlike its parent compound or other immunomodulatory drugs (IMiDs®), 5'-Hydroxy Thalidomide drives the degradation of a specific subset of neosubstrates, namely SALL4 and PLZF, while notably sparing others like IKZF1.[5][7] This guide provides a detailed exploration of this specific molecular interaction, the structural basis for its unique activity, validated experimental protocols to interrogate this mechanism, and the downstream implications for the rational design of next-generation targeted protein degraders.

The Foundational Machinery: The CRL4-CRBN E3 Ubiquitin Ligase Complex

To comprehend the action of 5'-Hydroxy Thalidomide, one must first understand the machinery it hijacks. The Cullin-RING E3 ubiquitin ligases are a major family of enzymes responsible for marking substrate proteins with ubiquitin, flagging them for destruction by the 26S proteasome. The CRL4-CRBN complex is comprised of four core proteins:

-

Cullin 4 (CUL4): A scaffold protein that organizes the complex.

-

Ring-Box Protein 1 (RBX1): Recruits the ubiquitin-conjugating E2 enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the CUL4-RBX1 core to a substrate receptor.[8]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for degradation.[1][9]

In its native state, CRL4-CRBN has its own set of endogenous substrates. The binding of a molecular glue to a specific pocket on CRBN allosterically alters the ligase's surface, creating a new interface for neosubstrate recognition.[3][8]

The Core Mechanism: 5'-Hydroxy Thalidomide as a Highly Specific Molecular Glue

The interaction of 5'-Hydroxy Thalidomide with CRBN is a nuanced process that dictates a unique downstream degradation profile. This mechanism can be dissected into three key stages: binding, neosubstrate recruitment, and degradation.

Binding to the Cereblon Pocket

The initial binding event is anchored by the glutarimide ring of the thalidomide scaffold. This moiety inserts into a highly conserved hydrophobic pocket on CRBN's thalidomide-binding domain (TBD), famously flanked by three tryptophan residues (the "tri-Trp pocket").[9][10] This interaction is the foundational requirement for all thalidomide-class molecular glues.

What distinguishes 5'-Hydroxy Thalidomide is the critical role of its hydroxyl group. Structural and biochemical studies have revealed that this hydroxyl group forms a specific, water-mediated hydrogen bond with the side chain of Histidine 353 (H353) on CRBN.[9] This additional point of contact is believed to strengthen the affinity of the molecule for CRBN, enhancing its ability to recruit specific neosubstrates.[9]

Selective Neosubstrate Recruitment

The binding of 5'-Hydroxy Thalidomide creates a composite surface—a molecular interface formed by both the drug and the protein—that exhibits high affinity and specificity for a select group of proteins. This specificity is the most defining characteristic of 5'-Hydroxy Thalidomide's action.

-

Strongly Recruited Substrates:

-

SALL4 (Sal-like protein 4): 5'-Hydroxy Thalidomide is a potent inducer of SALL4 degradation.[7][11] Dose-dependent experiments have shown that the CRBN-SALL4 interaction mediated by 5'-Hydroxy Thalidomide is even stronger than that induced by the parent thalidomide molecule at lower concentrations.[5] The degradation of SALL4, a transcription factor crucial for development, is strongly implicated in the teratogenic effects of thalidomide.[5]

-

PLZF (Promyelocytic Leukaemia Zinc Finger): This transcription factor is another confirmed neosubstrate of 5'-Hydroxy Thalidomide.[5][6] Its degradation is also linked to thalidomide-induced teratogenicity.[6]

-

-

Non-Recruited Substrates:

-

IKZF1 (Ikaros): In a stark display of specificity, 5'-Hydroxy Thalidomide does not induce the degradation of IKZF1.[5] This is a critical point of divergence from lenalidomide and pomalidomide, for which IKZF1 and IKZF3 are primary neosubstrates responsible for their anti-myeloma activity.

-

CK1α and ZFP91: These proteins are also known neosubstrates for other thalidomide analogs but are not degraded in the presence of 5'-Hydroxy Thalidomide.[5]

-

Ubiquitination and Proteasomal Degradation

Once the ternary complex (CRBN-5-HT-Neosubstrate) is formed, the neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme recruited by RBX1. This enables the efficient transfer of a polyubiquitin chain onto the neosubstrate. This chain serves as a recognition signal for the 26S proteasome, which subsequently unfolds and degrades the tagged protein.

Mandatory Visualization: Mechanism of Action

Caption: Mechanism of 5'-Hydroxy Thalidomide-induced protein degradation.

Comparative Analysis: Defining Specificity within the Thalidomide Family

The subtle structural differences between thalidomide, its metabolite, and its synthetic analogs lead to profound differences in their biological activity. This specificity is paramount for drug development, as it allows for the separation of desired therapeutic effects from unwanted toxicities.

Table 1: Neosubstrate Specificity Profile of Thalidomide Analogs

| Compound | SALL4 Degradation | PLZF Degradation | IKZF1 Degradation | CK1α Degradation | Primary Therapeutic/Toxic Effect |

|---|---|---|---|---|---|

| Thalidomide | Yes[5] | Yes[5] | Weak/None[5] | No[5] | Teratogenicity, Anti-inflammatory |

| 5'-Hydroxy Thalidomide | Strong [5] | Yes[5] | No [5] | No [5] | Teratogenicity[7] |

| Lenalidomide | Yes[5] | Yes[5] | Strong [5] | Yes[5] | Anti-Myeloma, Anti-MDS |

| Pomalidomide | Yes[5] | Yes[5] | Strong [5] | No[5] | Anti-Myeloma |

Causality Behind Specificity: The differential recruitment of neosubstrates is a direct consequence of the unique composite surfaces created by each drug. The C4-amino group on lenalidomide and pomalidomide is critical for creating a surface that recruits IKZF1.[12] In contrast, the 5'-hydroxyl group on 5'-Hydroxy Thalidomide stabilizes a CRBN conformation that has a higher affinity for SALL4 but is incompatible with IKZF1 binding.[5][9]

Validating the Interaction: A Guide to Key Experimental Protocols

A rigorous, multi-faceted approach is essential to fully characterize the interaction between 5'-Hydroxy Thalidomide and CRBN. The following protocols represent a self-validating system where biochemical data corroborates cellular observations.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Ternary Complex Formation

Rationale: This technique is the gold standard for demonstrating that two or more proteins interact within the complex milieu of a cell. Here, we aim to show that a neosubstrate (e.g., SALL4) interacts with CRBN only in the presence of 5'-Hydroxy Thalidomide.

Methodology:

-

Cell Culture & Transfection: Culture HEK293T cells and transfect with expression plasmids for FLAG-tagged CRBN and HA-tagged SALL4.

-

Treatment: 24 hours post-transfection, treat cells with either vehicle (DMSO), 5'-Hydroxy Thalidomide (e.g., 1 µM), or a negative control compound (e.g., lenalidomide, if testing SALL4 vs IKZF1 specificity) for 4-6 hours. Include a proteasome inhibitor (e.g., 10 µM MG-132) for the last 2 hours to prevent degradation of the neosubstrate, allowing the complex to be captured.

-

Lysis: Harvest cells and lyse in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the cleared lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to pull down FLAG-CRBN and its interacting partners.

-

-

Washing: Wash the beads extensively (3-5 times) with IP Lysis Buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blot: Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the HA tag (to detect co-precipitated SALL4) and the FLAG tag (to confirm successful CRBN pulldown).

Trustworthiness through Controls:

-

Negative Drug Control: A vehicle (DMSO) treated sample should show no co-precipitation of SALL4 with CRBN.

-

Negative Protein Control: Transfecting with an empty vector instead of HA-SALL4 should result in no HA signal.

-

Binding-Deficient Mutant: Using a FLAG-CRBN mutant that cannot bind IMiDs (e.g., Y384A/W386A) should abolish the drug-dependent interaction.[9]

Mandatory Visualization: Co-Immunoprecipitation Workflow

Caption: Workflow for Co-Immunoprecipitation to validate interaction.

Protocol 2: Luciferase-Based Reporter Assay for Quantifying Degradation

Rationale: To obtain quantitative data on neosubstrate degradation kinetics and potency (DC50), a high-throughput reporter assay is invaluable. This method measures the disappearance of a neosubstrate-luciferase fusion protein.

Methodology:

-

Construct Generation: Create a fusion protein construct of the neosubstrate (or its minimal degron) and a stable luciferase, such as Firefly Luciferase (FLuc). Example: FLuc-SALL4.

-

Stable Cell Line Generation: Generate a HEK293T cell line that stably expresses the FLuc-SALL4 fusion protein.

-

Assay Execution:

-

Plate the stable cells in 96-well or 384-well plates.

-

Treat the cells with a serial dilution of 5'-Hydroxy Thalidomide (e.g., from 1 nM to 100 µM) for 24 hours.

-

-

Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel. Plot the normalized signal against the drug concentration and fit to a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded).

Trustworthiness through Controls:

-

Positive Control: A known potent degrader of the target should be run in parallel.

-

Negative Control: A fusion construct with a non-degraded protein (e.g., FLuc-IKZF1) should show no decrease in signal upon treatment with 5'-Hydroxy Thalidomide.[11]

-

Mechanism Control: Co-treatment with a proteasome inhibitor (MG-132) or an E1 ligase inhibitor (e.g., MLN4924) should rescue the luminescence signal, confirming the degradation is proteasome- and ubiquitin-ligase-dependent.

Implications for Drug Development

The distinct profile of 5'-Hydroxy Thalidomide offers critical lessons for the field of targeted protein degradation.

-

Rational Design of Selective Glues: Understanding how a single hydroxyl group can completely switch neosubstrate specificity from IKZF1 to SALL4 provides a structural roadmap for designing novel molecular glues.[9] By modifying the solvent-exposed moieties of the thalidomide scaffold, developers can rationally tune the surface of CRBN to recruit novel targets previously considered "undruggable."

-

Mitigating Off-Target Effects: The teratogenicity of thalidomide is linked to the degradation of SALL4 and PLZF.[5][7] The fact that potent anti-myeloma activity (via IKZF1 degradation) can be mechanistically separated from this toxicity provides a clear path toward designing safer therapeutics.

-

Scaffold for PROTACs: The 5'-Hydroxy Thalidomide core serves as a validated, high-affinity CRBN ligand.[13][14] It can be functionalized with a linker and a warhead that binds to a protein of interest, creating a Proteolysis-Targeting Chimera (PROTAC) that hijacks CRL4-CRBN to degrade that specific target.

Conclusion

5'-Hydroxy Thalidomide is far more than a simple metabolite; it is a powerful molecular tool that illuminates the exquisite specificity achievable with molecular glues. Its ability to potently and selectively recruit SALL4 and PLZF while sparing IKZF1 provides a clear, structurally-defined example of how subtle chemical modifications can dramatically alter biological outcomes. The in-depth study of its interaction with Cereblon not only explains key aspects of thalidomide's historical toxicity but also provides an invaluable blueprint for the future of targeted protein degradation, guiding the development of safer, more selective, and more potent therapeutics.

References

-

Targeted protein degradation using thalidomide and its derivatives. (2024). ResearchGate. [Link]

-

Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. (2021). The EMBO Journal. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. (2019). The Journal of Biochemistry. [Link]

-

Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma. (2009). Organic Letters. [Link]

-

5-Hydroxythalidomide treatment strongly degradates the S4D-tagged proteins but not degradates the I3D-tagged proteins. (2023). ResearchGate. [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019). Journal of Medicinal Chemistry. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Royal Society of Chemistry. [Link]

-

Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality. (2021). YouTube. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (2014). Nature. [Link]

-

Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? (2014). Oncotarget. [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). Cancers. [Link]

-

Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. (2021). PubMed. [Link]

-

5YJ0: Mouse Cereblon thalidomide binding domain complexed with S-form thalidomide. (2018). RCSB PDB. [Link]

-

How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2024). Promega Connections. [Link]

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tenovapharma.com [tenovapharma.com]

- 14. medchemexpress.com [medchemexpress.com]

Whitepaper: The Molecular Lever of a Thalidomide Metabolite: A Technical Guide to 5'-Hydroxy Thalidomide-Induced Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The field of targeted protein degradation (TPD) has been revolutionized by the understanding of "molecular glues," small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's destruction. Thalidomide and its derivatives, known as Cereblon E3 Ligase Modulating Drugs (CELMoDs™), are canonical examples of this class.[1][2] However, the activity of thalidomide is not solely attributed to the parent compound; its metabolites play a crucial, and sometimes distinct, role. This technical guide provides an in-depth exploration of 5'-Hydroxy Thalidomide (5'-HT), a primary metabolite, focusing on its specific mechanism of action in recruiting "neosubstrate" proteins to the CRL4^CRBN^ E3 ligase complex for degradation. We will dissect the structural underpinnings of its unique substrate specificity and provide field-proven, detailed protocols for researchers to investigate and characterize this phenomenon in a laboratory setting.

Part 1: The Core Machinery: CRL4^CRBN^ and the Molecular Glue Principle

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for degrading over 80% of intracellular proteins, maintaining protein homeostasis.[3] The specificity of this system is conferred by a cascade of enzymes, culminating in an E3 ubiquitin ligase that recognizes a specific substrate protein and facilitates the transfer of ubiquitin to it. The Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, with Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^), is a key player in this process.[3][4]

The core complex consists of:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that organizes the complex.

-

Ring-Box 1 (RBX1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[3]

Thalidomide and its analogs do not inhibit an enzyme in the traditional sense. Instead, they act as a "molecular glue."[1][3] The glutarimide moiety of the drug molecule binds within a specific pocket in CRBN's thalidomide-binding domain (TBD), which is characterized by three critical tryptophan residues (the "tri-Trp pocket").[3][5][6] This binding event subtly alters the surface of CRBN, creating a novel composite interface that can now recognize and bind proteins that it normally would not—these are termed "neosubstrates."[3][7] Once the neosubstrate is brought into proximity, the CRL4^CRBN^ complex polyubiquitinates it, marking it for destruction by the 26S proteasome.

Part 2: 5'-Hydroxy Thalidomide: A Metabolite with a Distinct Neosubstrate Profile

Thalidomide is metabolized in the body by cytochrome P450 enzymes, leading to the formation of monohydroxylated metabolites, including 5'-Hydroxy Thalidomide.[8][9][10] This metabolite is not merely an inactive byproduct; it is a potent molecular glue in its own right, with a substrate degradation profile that is surprisingly distinct from its parent compound and other well-known derivatives like lenalidomide and pomalidomide.

The key distinction lies in the neosubstrates it preferentially degrades. While lenalidomide and pomalidomide are known for their potent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), 5'-HT shows little to no activity against them.[8] Instead, 5'-HT potently induces the degradation of other zinc finger proteins, namely SALL4 and Promyelocytic Leukaemia Zinc Finger (PLZF) .[8][9][11] The degradation of these specific proteins is thought to be a major contributor to the teratogenic (birth defect-causing) effects of thalidomide.[3][8][10]

This differential activity underscores a critical principle in drug development: the biotransformation of a drug can lead to metabolites with unique and potent biological activities that must be characterized.

Mechanism of 5'-Hydroxy Thalidomide Action

Data Summary: Comparative Neosubstrate Specificity

The following table summarizes the differential degradation profiles of key thalidomide-based molecular glues. This data is critical for selecting the right tool compound for research and for understanding the potential off-target effects in drug design.

| Compound | IKZF1 / IKZF3 Degradation | SALL4 Degradation | PLZF Degradation | Key Associated Effect |

| Pomalidomide/Lenalidomide | Strong | Moderate | Moderate | Anti-myeloma Activity[12] |

| Thalidomide | Weak | Yes | Yes | Teratogenicity / Anti-myeloma[8][10] |

| 5'-Hydroxy Thalidomide | No / Negligible | Strong | Strong | Teratogenicity[8][9] |

Part 3: Methodologies for Characterizing 5'-HT Induced Degradation

To rigorously study the effects of 5'-Hydroxy Thalidomide, a series of validated cellular and biochemical assays are required. The following protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: Quantifying Protein Degradation via Western Blotting

This workflow is the gold standard for demonstrating the loss of a specific protein in cells following treatment with a degrader.

-

Cell Seeding: Plate a suitable cell line (e.g., HuH7 cells, which endogenously express PLZF and SALL4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]

-

Compound Treatment:

-

Prepare stock solutions of 5'-Hydroxy Thalidomide in DMSO.

-

Treat cells with a dose-response of 5'-HT (e.g., 0.1, 1, 10, 100 µM) for a set time, typically 16-24 hours.[8]

-

Essential Control: Treat one well with the same volume of DMSO alone. This vehicle control is critical to ensure that the solvent is not causing the observed effects.

-

-

Cell Lysis (on ice):

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14][15]

-

Causality: Protease inhibitors are non-negotiable. Their absence can lead to protein degradation during the lysis procedure, creating false positives or masking the true effect of the compound.[15]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with gentle agitation.[13]

-

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

-

-

Protein Quantification:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

Causality: This step is crucial for ensuring equal protein loading in the subsequent gel electrophoresis, which is a prerequisite for accurate quantification.[16]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[13]

-

Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins by size is achieved.

-

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.[14]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target neosubstrate (e.g., anti-PLZF or anti-SALL4) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Essential Control: After detecting the target, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin, Vinculin). The expression of this protein should be unchanged across all treatment conditions.[16]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to its corresponding loading control band.

-

Protocol 2: Validating Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate that 5'-HT physically induces or enhances the interaction between CRBN and its neosubstrate.

-

Cell Culture and Treatment:

-

Use a cell line expressing the proteins of interest (e.g., HEK293T cells overexpressing tagged CRBN and tagged PLZF, or a cell line with sufficient endogenous expression).

-

Treat cells with an effective concentration of 5'-HT (e.g., 10 µM) or DMSO for 4-6 hours. The treatment time is shorter than for degradation assays to capture the interaction before the neosubstrate is fully degraded.

-

-

Cell Lysis:

-

Lysate Pre-Clearing:

-

Add Protein A/G agarose or magnetic beads to the cleared lysate and incubate for 1 hour at 4°C with rotation.[18]

-

Pellet the beads and discard them. The supernatant is the pre-cleared lysate.

-

Causality: This step removes proteins that non-specifically bind to the beads, significantly reducing background in the final analysis.[19]

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as the "Input" or "Lysate" control.

-

Divide the remaining lysate into two tubes.

-

Tube 1 (Target IP): Add an antibody against one of the interaction partners (e.g., anti-CRBN).[17]

-

Tube 2 (Negative Control): Add a non-specific IgG antibody of the same isotype and from the same host species as the target antibody.[17][18]

-

Causality: The IgG control is the most important control in a Co-IP. A signal in this lane indicates that the observed interaction is non-specific.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G beads to each tube and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with cold IP lysis buffer.

-

Causality: The washing steps are critical for removing non-specifically bound proteins, increasing the signal-to-noise ratio.[18]

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the Input, IgG, and IP samples by Western blotting.

-

Probe one blot for the "pulled-down" protein (CRBN) to confirm successful IP.

-

Probe a second blot for the "co-pulled-down" protein (PLZF). A band for PLZF should appear in the 5'-HT-treated CRBN IP lane but should be absent or significantly weaker in the DMSO-treated and IgG control lanes.

-

Part 4: Advanced Application: Unbiased Neosubstrate Discovery

While Western blotting confirms the degradation of known targets, modern proteomics allows for the unbiased, global identification of all proteins degraded by 5'-Hydroxy Thalidomide.

Method: Quantitative mass spectrometry-based proteomics (e.g., using Tandem Mass Tags - TMT, or label-free quantification - LFQ) is the state-of-the-art approach.[20]

-

Experimental Setup: Treat a relevant cell line (e.g., MM1.S, HEK293T) in biological triplicate with DMSO or 5'-HT.

-

Sample Preparation: Lyse cells, digest proteins into peptides with trypsin, and label with TMT reagents (if applicable).

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins across all samples.

-

Hit Identification: Identify proteins whose abundance is significantly and consistently decreased in the 5'-HT-treated samples compared to the DMSO controls. These are candidate neosubstrates requiring further validation by orthogonal methods like Western blotting.

Conclusion

5'-Hydroxy Thalidomide is a biologically active metabolite that exemplifies the complexity and specificity of molecular glue degraders. Its unique ability to induce the degradation of SALL4 and PLZF, while sparing IKZF1/3, provides researchers with a valuable chemical tool to probe the distinct biological pathways governed by these transcription factors.[8][9] Understanding its mechanism is not only crucial for deciphering the full spectrum of thalidomide's therapeutic and toxicological effects but also offers a blueprint for the rational design of next-generation CELMoDs with tailored substrate specificity. The methodologies outlined in this guide provide a robust framework for researchers to explore this fascinating area of targeted protein degradation, driving forward new discoveries in both basic science and drug development.

References

-

Miyauchi, H., et al. (2021). Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal. Available at: [Link]

- Hansen, J. D., et al. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. RSC Drug Discovery Series.

-

Yamamoto, J., & Naito, M. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available at: [Link]

-

The EMBO Journal. (2021). Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. EMBO Press. Available at: [Link]

-

Miyauchi, H., et al. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. PubMed. Available at: [Link]